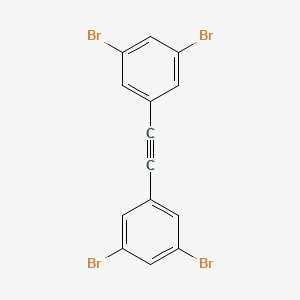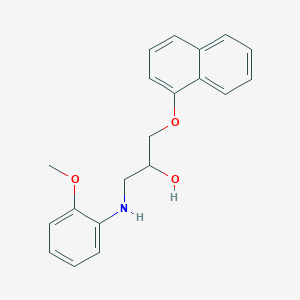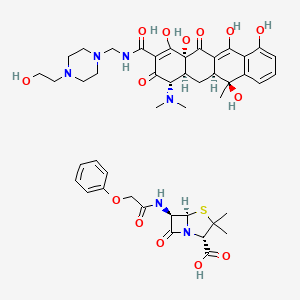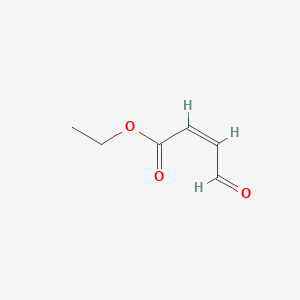
2-amino-3-(1H-indol-7-yl)propanoic Acid
Vue d'ensemble
Description
“2-amino-3-(1H-indol-7-yl)propanoic Acid” is also known as Tryptophan . It is an essential amino acid necessary for normal growth in infants and for nitrogen balance in adults . It is a precursor of indole alkaloids in plants and can be a precursor to serotonin and niacin in mammals . The molecular formula is C11H12N2O2 and the molecular weight is 204.225 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The reaction mixture was stirred at room temperature (~25 °C) for 6 hours, the solvent was evaporated, and the residue was chromatographed on a SiO2 column to give the desired compound .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Isomeric SMILES: c1ccc2c(c1)c(c[nH]2)CC@@HO)N . The InChI representation is InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1 .
Chemical Reactions Analysis
Tryptophan is present as a standalone ligand in 226 entries as a non-polymer is covalently linked to polymer or other heterogen groups . It is present in a polymer sequence in 188,940 entries .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the boiling point of a similar compound is 447.9±35.0 °C at 760 mmHg . The vapor pressure is 0.0±1.1 mmHg at 25°C .
Mécanisme D'action
Target of Action
The primary target of 2-amino-3-(1H-indol-7-yl)propanoic Acid, also known as L-Tryptophan, is the Tryptophan–tRNA ligase . This enzyme plays a crucial role in protein synthesis by attaching tryptophan to its corresponding tRNA molecule .
Mode of Action
The compound interacts with its target by binding to the active site of the Tryptophan–tRNA ligase. This binding enables the enzyme to catalyze the attachment of tryptophan to its corresponding tRNA, a critical step in protein synthesis .
Biochemical Pathways
The compound is involved in the protein synthesis pathway . By facilitating the attachment of tryptophan to its corresponding tRNA, it enables the incorporation of tryptophan into growing peptide chains during translation .
Result of Action
The action of this compound results in the incorporation of tryptophan into proteins. This can have various effects at the molecular and cellular level, depending on the specific proteins that are synthesized .
Avantages Et Limitations Des Expériences En Laboratoire
AHDI has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various applications. It also exhibits a wide range of biological activities, which makes it a versatile tool for studying various physiological and biochemical processes. However, there are some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on AHDI. One area of interest is its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. AHDI has been shown to improve cognitive function and memory in animal studies, suggesting that it may have potential as a therapeutic agent for these conditions. Another area of interest is its potential as an anti-inflammatory agent, which could have applications in the treatment of various inflammatory diseases and conditions. Further research is needed to fully understand the mechanisms of action of AHDI and its potential applications in scientific research and medicine.
Applications De Recherche Scientifique
AHDI has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. These properties make it a promising candidate for use in the development of new drugs and therapies for various diseases and conditions.
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-3-(1H-indol-7-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)6-8-3-1-2-7-4-5-13-10(7)8/h1-5,9,13H,6,12H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDAIODTDQJFBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CC(C(=O)O)N)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-aminospiro[2.3]hexane-4-carboxylate](/img/structure/B3328330.png)





![[4-(Cyclopropanecarbonyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B3328374.png)


![8'-Chloro-5'-methoxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B3328407.png)
![8'-chloro-5'-hydroxy-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B3328413.png)

![(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid](/img/structure/B3328421.png)
